Home > Products > Screening Compounds P26800 > (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane - 1144513-20-1

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Catalog Number: EVT-387172
CAS Number: 1144513-20-1
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol" is a derivative of iminosugars, which are analogs of sugars where the oxygen in the ring is replaced by a nitrogen. These compounds have garnered significant interest due to their potential as therapeutic agents and their role in enzyme inhibition. The synthesis and study of such compounds, including their enantiomers, have been the subject of various research efforts to understand their properties and applications.

Applications in Various Fields

Pharmaceutical Applications

The ability of iminosugars to inhibit specific enzymes makes them valuable in the pharmaceutical industry, particularly in the development of drugs for diseases related to glycosidase activity. For example, the competitive inhibition of α-D-galactosidase by certain iminosugars could be relevant for treating disorders like Fabry disease, where glycosphingolipid metabolism is affected3.

Synthetic Chemistry

In synthetic chemistry, the methodologies for creating iminosugars are crucial. The regioselective borane-reductive ring opening of benzylidene acetals, as described in the synthesis of 1,4-dideoxy-1,4-imino-L-xylitol, showcases an efficient approach to producing such compounds2. This technique's versatility and yield at room temperature make it an attractive option for synthesizing a wide range of iminosugar derivatives.

Methodological Studies

The synthesis of iminosugars often involves complex methodologies that require precise control over the reaction conditions. The unambiguous syntheses of 3-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-iditol highlight the importance of accurate characterization and reporting in the field of organic synthesis1. These methodological studies not only contribute to the repertoire of synthetic techniques but also ensure the correct identification of compounds for further research and application.

Source and Classification

This compound is synthesized through advanced organic chemistry techniques and is primarily studied in the field of medicinal chemistry due to its potential biological activities. Its classification as a tetraaza compound places it among other nitrogen-containing heterocycles, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane can be approached through several methods:

  1. Retrosynthetic Analysis: This technique involves deconstructing the target molecule into simpler precursors. Key synthons include benzyl derivatives and diphenyl structures that can be synthesized from commercially available reagents .
  2. Synthetic Pathways:
    • Step 1: Formation of the bicyclic framework through cyclization reactions involving appropriate precursors.
    • Step 2: Introduction of the benzyl and diphenyl groups via electrophilic aromatic substitution or coupling reactions.
    • Step 3: Functional group modifications to achieve the desired tetraoxa and azatricyclo structures.
  3. Technical Parameters: Key parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .
Molecular Structure Analysis

The molecular structure of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane can be described as follows:

  • Core Structure: The compound features a tricyclic system with two fused rings containing four oxygen atoms in tetraoxa positions.
  • Chirality: The specified stereochemical configuration indicates multiple chiral centers that contribute to the compound's biological activity.
  • Functional Groups: The presence of benzyl and diphenyl groups enhances lipophilicity and may influence interaction with biological targets.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography are typically employed to confirm the structure and stereochemistry .

Chemical Reactions Analysis

The chemical reactivity of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane includes:

  1. Electrophilic Aromatic Substitution: The benzyl and diphenyl groups can undergo further functionalization under electrophilic conditions.
  2. Nucleophilic Attack: The tetraoxa framework may serve as a site for nucleophilic addition reactions.
  3. Oxidation/Reduction Reactions: Depending on the functional groups present in the molecule's structure.

These reactions are significant for modifying the compound to enhance its pharmacological properties or for preparing derivatives for further study .

Mechanism of Action

The mechanism of action for compounds like (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane typically involves:

  1. Binding Interactions: The compound may interact with specific biological targets such as enzymes or receptors through non-covalent interactions including hydrogen bonds and hydrophobic interactions.
  2. Biochemical Pathways: Following binding to its target site, it may alter biochemical pathways leading to therapeutic effects or biological responses.

Understanding these mechanisms is critical for evaluating the compound's potential use in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane include:

  1. Molecular Weight: The molecular weight is calculated based on the constituent atoms in the structure.
  2. Solubility: The solubility profile in various solvents can indicate its potential bioavailability.
  3. Stability: Stability under different pH levels and temperatures is essential for practical applications.

These properties are typically characterized using techniques such as High Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) .

Applications

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane has several potential applications:

  1. Pharmaceutical Development: Its unique structure may confer specific therapeutic effects making it a candidate for drug development targeting various diseases.
  2. Chemical Research: As a complex organic molecule with interesting properties and reactivity patterns it serves as a valuable subject in synthetic organic chemistry studies.
  3. Material Science: The compound may also find applications in developing advanced materials due to its structural characteristics .

Properties

CAS Number

1144513-20-1

Product Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

IUPAC Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-4-10-19(11-5-1)16-28-22-17-29-26(20-12-6-2-7-13-20)31-24(22)25-23(28)18-30-27(32-25)21-14-8-3-9-15-21/h1-15,22-27H,16-18H2/t22-,23-,24+,25+,26?,27?/m0/s1

InChI Key

FUFUWIXEZSOGPO-CGUHHIJFSA-N

SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.